![molecular formula C11H19F3N2O3S B1586063 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 460345-16-8](/img/structure/B1586063.png)
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid composed of a cationic 1-hexyl-3-methylimidazolium and an anionic trifluoromethanesulfonate. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents . It is widely used in various scientific and industrial applications due to these properties.
Mechanism of Action
Target of Action
The primary target of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate is mild steel, where it acts as a corrosion inhibitor . This compound interacts with the surface of the mild steel, forming a protective layer that prevents corrosive substances from causing damage .
Mode of Action
This compound interacts with its target, mild steel, by adsorbing onto the steel surface . This adsorption process results in the formation of a protective layer that inhibits corrosion. The compound’s high inhibition efficiency is attributed to the presence of more than one heteroatoms with high electronegativity (S, O) in its anions, which enhances its adsorption on the surface of the mild steel .
Biochemical Pathways
The action of this compound affects the pathway of corrosion in mild steel. By forming a protective layer on the steel surface, the compound disrupts the normal process of corrosion, preventing the interaction between the steel and corrosive substances . This results in the preservation of the steel’s structural integrity.
Pharmacokinetics
The compound’s ability to adsorb onto the surface of mild steel and form a protective layer can be seen as analogous to absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are observed in the prevention of corrosion in mild steel. The compound forms a protective layer on the steel surface, preventing corrosive substances from interacting with the steel . This results in the preservation of the steel’s structural integrity and extends its lifespan.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is used as a corrosion inhibitor in environments where mild steel is exposed to corrosive substances . The compound’s efficacy can be affected by the concentration of corrosive substances, temperature, and other factors in its environment . It is also worth noting that the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizers .
Preparation Methods
The synthesis of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Catalysis and Solvent Applications
HMIM][TfO is used as a solvent and catalyst in various organic reactions due to its unique properties. It has been shown to facilitate reactions such as:
- Oxidation and Reduction Reactions: HMIM][TfO can act as a medium for oxidation reactions, producing different oxidation products under controlled conditions.
- Substitution Reactions: The imidazolium ring can participate in substitution reactions, leading to various substituted products.
Corrosion Inhibition
One of the notable applications of HMIM][TfO is its use as a corrosion inhibitor for mild steel. It acts by adsorbing onto the steel surface and forming a protective layer that disrupts the corrosion process. Studies have demonstrated that HMIM][TfO exhibits high inhibition efficiency, with electrochemical measurements indicating its mixed-type inhibition behavior .
Table 1: Corrosion Inhibition Efficiency of HMIM][TfO
Temperature (°C) | Inhibition Efficiency (%) |
---|---|
25 | 85 |
50 | 78 |
75 | 70 |
Recent studies have highlighted the anticancer potential of HMIM][TfO. Research indicates that it can induce cytotoxicity in cancer cells, such as MCF-7 breast cancer cells, demonstrating greater efficacy than traditional chemotherapeutics like cisplatin . The compound has been shown to affect cellular mechanisms, including apoptosis and autophagy, contributing to its anticancer effects.
Table 2: Cytotoxicity of HMIM][TfO on Cancer Cells
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Apoptosis |
Colon Cancer | 10 | Autophagy |
Glioblastoma | 8 | Cell Cycle Arrest |
Separation Processes
HMIM][TfO has been applied in separation processes, particularly in the removal of alcohol from hydrocarbon mixtures. Research indicates that it effectively separates alcohol from heptane mixtures through liquid-liquid extraction techniques, enhancing the efficiency of separation processes .
Case Study 1: Corrosion Inhibition in Industrial Applications
In a study focusing on industrial applications, HMIM][TfO was evaluated for its effectiveness in preventing corrosion in pipelines exposed to aggressive environments. The results indicated a significant reduction in corrosion rates compared to traditional inhibitors, highlighting its potential for use in oil and gas industries.
Case Study 2: Anticancer Activity Assessment
A comprehensive study assessed the anticancer activity of various ionic liquids, including HMIM][TfO, against several cancer cell lines. The findings revealed that HMIM][TfO not only inhibited cell proliferation but also altered gene expression related to apoptosis pathways, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other similar ionic liquids, such as:
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium iodide
These compounds share similar cationic structures but differ in their anionic components, which can significantly affect their physical and chemical properties . For example, this compound has higher thermal stability compared to its tetrafluoroborate and hexafluorophosphate counterparts .
Biological Activity
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate (HMIM][TfO) is a type of ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and toxicology. This article explores the biological activity of HMIM][TfO, focusing on its toxicity, effects on cellular mechanisms, and implications for environmental health.
Overview of this compound
- Chemical Structure : HMIM][TfO is characterized by a hexyl group attached to the nitrogen of an imidazolium ring, along with a trifluoromethanesulfonate anion.
- Physical Properties : It exhibits low volatility and high thermal stability, making it suitable for various applications in chemical processes and as a solvent.
In Vitro Studies
- Cytotoxicity : Research indicates that HMIM][TfO can induce cytotoxic effects in various cell lines. For instance, studies show that exposure to HMIM][TfO leads to increased oxidative stress and apoptosis in human hepatocarcinoma cells (HepG2) with an effective concentration (EC50) of approximately 439.46 μM after 24 hours of exposure .
- Mechanism of Action : The cytotoxic effects are attributed to mitochondrial dysfunction, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic pathways involving caspase activation . Specifically, the induction of reactive oxygen species (ROS) appears to be an early event following exposure.
- Cell Line Sensitivity : Different cell lines exhibit varying sensitivity to HMIM][TfO. For example, liver progenitor cells demonstrated significant sensitivity with an EC50 for MTT reduction at ~50 μM, indicating a higher susceptibility compared to hepatocyte-like cells derived from them .
In Vivo Studies
- Acute Toxicity : Limited in vivo studies have been conducted, but one notable study reported acute toxicity in mice following intraperitoneal administration of related imidazolium salts. Histopathological changes were observed in liver tissues, with an LD50 calculated at 35.7 mg/kg body weight .
- Environmental Impact : Aquatic toxicity studies have shown that exposure to HMIM][TfO can adversely affect fish species, leading to biochemical alterations indicative of oxidative stress and organ damage . Elevated levels of inflammatory markers were also noted in liver tissues post-exposure.
Case Study 1: Hepatic Toxicity in Fish
A study involving Hypophthalmichthys molitrix exposed to HMIM][TfO at concentrations of 1.09 and 4.38 mg/L for 60 days revealed significant biochemical changes. The exposure resulted in elevated serum markers indicative of organ damage and alterations in enzyme activities associated with oxidative stress . This study highlights the potential ecological risks posed by ionic liquids like HMIM][TfO.
Case Study 2: Cellular Mechanisms
In vitro experiments have demonstrated that HMIM][TfO affects heat shock protein expression and disrupts cellular antioxidant defenses in HepG2 cells. The activation of cyclooxygenase-2 (COX-2) and modulation of Bcl-2 family proteins were noted as critical events leading to apoptosis . These findings underscore the need for further investigation into the molecular mechanisms underlying the biological activity of imidazolium-based ionic liquids.
Summary Table of Biological Effects
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABFGPMWVQNDHI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047871 | |
Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460345-16-8 | |
Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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